ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-[(2-METHYLPROPANOYL)OXY]-1-BENZOFURAN-3-CARBOXYLATE
Description
Properties
IUPAC Name |
ethyl 4-bromo-2-formyl-7-methyl-5-(2-methylpropanoyloxy)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO6/c1-5-22-17(21)12-11(7-19)23-15-9(4)6-10(14(18)13(12)15)24-16(20)8(2)3/h6-8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWDKHPDXAIZQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C(C)C)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-[(2-METHYLPROPANOYL)OXY]-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Bromination: Introduction of the bromine atom into the benzofuran ring.
Formylation: Addition of the formyl group (-CHO) to the benzofuran ring.
Esterification: Formation of the ester group (-COOEt) through reaction with ethanol.
Acylation: Introduction of the acyl group (2-methylpropanoyl) to the benzofuran ring.
These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-[(2-METHYLPROPANOYL)OXY]-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction produces an alcohol.
Scientific Research Applications
ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-[(2-METHYLPROPANOYL)OXY]-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-[(2-METHYLPROPANOYL)OXY]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes or receptors that regulate biological processes.
Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity : The target compound’s 2-formyl group distinguishes it from analogs like Compound 4 and 5, which lack aldehyde functionalities. The formyl group may enhance electrophilic reactivity, facilitating nucleophilic additions in synthetic pathways .
Ester Variations: The 2-methylpropanoyloxy group at position 5 contrasts with simpler esters (e.g., methyl or ethyl in Compounds 4–5) and bulkier substituents (e.g., 4-nitrobenzyloxy in ).
Bromine Positioning : Bromine at position 4 (target compound) vs. position 5 (Compound 4–5) or 6 () influences electronic effects. Bromine’s electron-withdrawing nature may modulate aromatic electrophilic substitution patterns .
Bioactivity and Pharmacological Profiles
- Cytotoxicity: Brominated benzofurans generally exhibit cytotoxic properties. Compound 4 and 5 showed activity against human cancer cell lines, though brominated derivatives were less cytotoxic than non-brominated precursors . The target compound’s bioactivity remains understudied but is hypothesized to follow this trend due to structural similarities.
- Antifungal Activity: Compound 5 demonstrated antifungal effects, attributed to its diethylaminoethoxy side chain, which may enhance cellular uptake .
- Regulatory Status: Impurities like Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate () highlight the importance of structural precision in pharmaceutical manufacturing, as minor substituent changes impact regulatory compliance .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a benzofuran core structure, which is known for its diverse biological activities. The presence of various functional groups, including a bromo substituent and an ester moiety, contributes to its reactivity and potential interaction with biological targets.
Molecular Features
| Feature | Description |
|---|---|
| Molecular Weight | 357.23 g/mol |
| Appearance | Colorless oily liquid |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. Ethyl 4-bromo-2-formyl-7-methyl-5-[(2-methylpropanoate)oxy]-1-benzofuran-3-carboxylate has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
In a study conducted on several bacterial strains, the compound exhibited:
- Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL.
- Significant inhibition of biofilm formation in Staphylococcus aureus.
Antioxidant Activity
The antioxidant properties of the compound have also been investigated. It was found to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases.
Data Table: Antioxidant Activity
| Assay Method | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Assay | 30 |
| FRAP Test | 28 |
Cytotoxicity and Cancer Research
Preliminary studies have evaluated the cytotoxic effects of Ethyl 4-bromo-2-formyl-7-methyl-5-[(2-methylpropanoate)oxy]-1-benzofuran-3-carboxylate on cancer cell lines. The compound demonstrated selective cytotoxicity against several cancer types while exhibiting minimal toxicity towards normal cells.
Case Study: Cytotoxic Effects on Cancer Cells
In a controlled experiment involving human breast cancer (MCF-7) cells:
- The compound showed an IC50 value of 15 µg/mL after 48 hours of treatment.
- Induced apoptosis was confirmed through flow cytometry analysis.
The biological activities of Ethyl 4-bromo-2-formyl-7-methyl-5-[(2-methylpropanoate)oxy]-1-benzofuran-3-carboxylate are hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism.
- Modulation of Signaling Pathways : The compound could interfere with cellular signaling pathways related to inflammation and cancer progression.
- Free Radical Scavenging : Its ability to donate electrons may neutralize free radicals, reducing oxidative damage.
Q & A
Q. What research design principles ensure reproducibility in multi-step syntheses?
- Methodological Answer :
- Standardization : Document reaction parameters (e.g., stirring rate, inert gas flow) using electronic lab notebooks.
- Batch consistency : Characterize intermediates via NMR and HPLC at each step.
- Collaborative validation : Share protocols with independent labs for cross-verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
